Spectroscopic Characterization of 6,7,4'-Trihydroxy-3-methoxyflavone: A Technical Guide for Researchers
Spectroscopic Characterization of 6,7,4'-Trihydroxy-3-methoxyflavone: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for the flavonoid 6,7,4'-Trihydroxy-3-methoxyflavone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide utilizes predicted spectroscopic data, supported by experimental data from structurally analogous compounds, to provide a robust framework for spectral interpretation and structural elucidation.
Introduction: The Significance of 6,7,4'-Trihydroxy-3-methoxyflavone
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The substitution pattern of hydroxyl and methoxy groups on the flavone backbone plays a crucial role in their bioactivity, influencing properties such as antioxidant capacity, enzyme inhibition, and receptor binding. 6,7,4'-Trihydroxy-3-methoxyflavone, a specific substituted flavone, holds potential for further investigation in medicinal chemistry and pharmacology. Accurate structural characterization through spectroscopic methods is the foundational step in understanding its chemical behavior and biological function. This guide provides the essential spectroscopic data and interpretative knowledge to facilitate such research.
Molecular Structure
The structure of 6,7,4'-Trihydroxy-3-methoxyflavone forms the basis for interpreting its spectroscopic data. The numbering of the flavone skeleton is crucial for assigning NMR signals.
Caption: Structure of 6,7,4'-Trihydroxy-3-methoxyflavone with standard numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton skeleton.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.0 | s | - |
| H-8 | ~6.9 | s | - |
| H-2' | ~7.5 | d | ~2.0 |
| H-5' | ~6.9 | d | ~8.5 |
| H-6' | ~7.4 | dd | ~8.5, 2.0 |
| 3-OCH₃ | ~3.8 | s | - |
| 6-OH | ~9.5 | s (br) | - |
| 7-OH | ~9.8 | s (br) | - |
| 4'-OH | ~9.3 | s (br) | - |
Interpretation and Rationale:
The ¹H NMR spectrum of a flavonoid is characterized by signals in the aromatic region (δ 6.0-8.5 ppm) and signals for any methoxy or sugar protons.
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A-Ring Protons: The protons on the A-ring (H-5 and H-8) are expected to appear as singlets due to the substitution pattern. Their chemical shifts are influenced by the adjacent hydroxyl groups.
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B-Ring Protons: The B-ring protons will exhibit a characteristic splitting pattern. H-5' is expected to be a doublet, coupled to H-6'. H-6' will appear as a doublet of doublets, coupled to both H-5' and H-2'. H-2' will be a doublet with a smaller coupling constant, coupled to H-6'.
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Methoxy Group: The methoxy group at the 3-position will give a sharp singlet around δ 3.8 ppm.
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Hydroxyl Protons: The phenolic hydroxyl protons are typically broad singlets and their chemical shifts can vary depending on solvent and concentration.
Experimental Protocol for ¹H NMR Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified flavonoid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for flavonoids as it is a good solvent and allows for the observation of exchangeable hydroxyl protons.
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Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Temperature: 298 K.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): Approximately 3-4 seconds.
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Spectral Width (sw): 0-12 ppm.
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Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~138 |
| C-4 | ~176 |
| C-5 | ~115 |
| C-6 | ~145 |
| C-7 | ~150 |
| C-8 | ~103 |
| C-9 | ~148 |
| C-10 | ~116 |
| C-1' | ~121 |
| C-2' | ~114 |
| C-3' | ~145 |
| C-4' | ~148 |
| C-5' | ~116 |
| C-6' | ~120 |
| 3-OCH₃ | ~60 |
Interpretation and Rationale:
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
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Carbonyl Carbon: The C-4 carbonyl carbon is the most downfield signal, typically appearing around δ 176 ppm.
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Oxygenated Aromatic Carbons: Carbons attached to hydroxyl or ether groups (C-2, C-3, C-6, C-7, C-9, C-4') will resonate at lower field (δ 130-165 ppm).
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Non-oxygenated Aromatic Carbons: The remaining aromatic carbons appear in the range of δ 90-130 ppm.
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Methoxy Carbon: The carbon of the methoxy group will be observed in the aliphatic region, around δ 60 ppm.
Experimental Protocol for ¹³C NMR Acquisition:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire the spectrum on a 125 MHz (or corresponding field strength) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
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Temperature: 298 K.
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Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): Approximately 1-2 seconds.
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Spectral Width (sw): 0-220 ppm.
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Processing: Apply a line broadening of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted and Typical IR Absorption Bands for Flavonoids
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | O-H (phenolic) | Stretching (broad) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (methoxy) | Stretching |
| 1650-1610 | C=O (carbonyl) | Stretching |
| 1610-1450 | C=C (aromatic) | Stretching |
| 1300-1000 | C-O (ether, phenol) | Stretching |
Interpretation and Rationale:
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The broad band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl groups.
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The strong absorption around 1650 cm⁻¹ is indicative of the conjugated carbonyl group at C-4.
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Multiple bands in the 1610-1450 cm⁻¹ region are due to the aromatic ring vibrations.
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The C-O stretching vibrations of the ether and phenol groups will appear in the fingerprint region.
Experimental Protocol for FTIR-ATR Acquisition:
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Data Collection: Record the spectrum and perform a background subtraction using the empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 317.07 |
| [M-H]⁻ | 315.05 |
Interpretation and Rationale of Fragmentation:
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. For flavonoids, the most common fragmentation is a retro-Diels-Alder (rDA) reaction in the C-ring.
Caption: Proposed key fragmentation pathway for 6,7,4'-Trihydroxy-3-methoxyflavone.
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[M+H]⁺: In positive ion mode Electrospray Ionization (ESI), the protonated molecule is expected at m/z 317.
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[M-H]⁻: In negative ion mode, the deprotonated molecule is expected at m/z 315.
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MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragments resulting from the retro-Diels-Alder cleavage of the C-ring. The specific masses of these fragments would depend on which part of the molecule retains the charge. Further losses of small molecules like CO, H₂O, and CH₃• from the methoxy group are also common.
Experimental Protocol for LC-MS Analysis:
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.
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Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
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LC Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
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Flow Rate: 0.2-0.4 mL/min.
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Column Temperature: 30-40 °C.
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MS Conditions:
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Ionization Mode: ESI positive and negative.
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Capillary Voltage: 3-4 kV.
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Source Temperature: 100-150 °C.
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Desolvation Gas Temperature: 250-350 °C.
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Full Scan Range: m/z 50-500.
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MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense ions.
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Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6,7,4'-Trihydroxy-3-methoxyflavone. While based on predictive methods and analogies to similar compounds, the provided data, interpretations, and detailed experimental protocols offer a valuable resource for researchers working on the isolation, characterization, and application of this and related flavonoids. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary set of tools for unambiguous structure elucidation, a critical step in advancing our understanding of the therapeutic potential of these natural products.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall, Ltd.
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Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]
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ChemDraw, PerkinElmer Informatics. (NMR prediction software). [Link]
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MestReNova, Mestrelab Research S.L. (NMR processing and prediction software). [Link]
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NIST Chemistry WebBook. [Link]
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MassBank of North America (MoNA). [Link]
